molecular formula C15H15FN2OS B5889639 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

Cat. No. B5889639
M. Wt: 290.4 g/mol
InChI Key: ACADJXHWQNMKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, also known as FTC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FTC belongs to the class of thiazole compounds and has been shown to exhibit anti-inflammatory, antitumor, and analgesic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is not fully understood. However, studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can inhibit the activity of various enzymes and pathways involved in inflammation and tumor growth. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) pathways, which are involved in tumor growth and survival.
Biochemical and Physiological Effects
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can reduce the production of inflammatory cytokines and chemokines, which leads to a reduction in inflammation. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells, which leads to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide for lab experiments is its ability to inhibit the activity of COX-2 and MAPK pathways. This makes it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide. One direction is to further investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide. Another direction is to investigate the potential therapeutic applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide in other diseases such as diabetes and cardiovascular diseases. Additionally, future research can focus on developing more water-soluble derivatives of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide to improve its bioavailability.

Synthesis Methods

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can be synthesized using a multistep process. The first step involves the synthesis of 4-fluorobenzenethiol, which is then reacted with 2-bromoacetyl bromide to yield 4-fluorophenacyl bromide. The next step involves the reaction of 4-fluorophenacyl bromide with thiosemicarbazide to yield 4-fluorophenacyl thiosemicarbazide. The final step involves the reaction of 4-fluorophenacyl thiosemicarbazide with cyclopentanecarboxylic acid to yield N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the antitumor properties of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide. Studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-7-5-10(6-8-12)13-9-20-15(17-13)18-14(19)11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACADJXHWQNMKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

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